Methionine ethyl ester
Description
Historical Context and Evolution of Methionine Ester Research
The story of methionine itself begins in the early 20th century, with its isolation and subsequent structural determination. The first synthesis of methionine, while a landmark achievement, yielded low quantities. orgsyn.org Over time, more efficient synthetic routes were developed, paving the way for its wider availability and study. orgsyn.org
The exploration of amino acid esters, including methionine ethyl ester, emerged from the need to protect the carboxylic acid group of amino acids during chemical reactions, most notably in the field of peptide synthesis. The esterification of amino acids, a process of converting the carboxylic acid to an ester, became a crucial strategy. wikipedia.org Early methods for synthesizing amino acid esters involved reacting the amino acid with an alcohol in the presence of an acid catalyst. nih.gov
A notable point in the specific research timeline of methionine esters is a 1968 study that investigated the antioxidant properties of these compounds, indicating that by this time, scientific inquiry had moved beyond simple synthesis to exploring the functional characteristics of these derivatives. nih.gov The development of more sophisticated analytical techniques has further propelled the investigation into the properties and applications of methionine esters.
Significance of this compound in Contemporary Chemical and Biochemical Research
In modern research, this compound, often in its hydrochloride salt form for improved stability and solubility, is a valuable and versatile molecule. ontosight.aiclearsynth.com Its significance stems from its utility as a building block in organic synthesis and its role in various biochemical investigations.
One of the primary applications of this compound is in peptide synthesis . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By protecting the carboxylic acid group, the ester allows for the controlled formation of peptide bonds between the amino group of one amino acid and the activated carboxyl group of another. The thioether side chain of methionine, while generally non-reactive under standard peptide synthesis conditions, can be susceptible to oxidation, a factor that researchers must consider. biotage.comnih.gov
Furthermore, this compound serves as a precursor for the synthesis of more complex molecules. ontosight.aichemimpex.com Its reactive amino group and thioether side chain provide handles for further chemical modifications, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.com
The antioxidant properties of methionine and its derivatives, including the ethyl ester, continue to be an area of active research. researchgate.netresearchgate.net The sulfur atom in the methionine side chain can scavenge reactive oxygen species, and studies explore how esterification influences this activity. researchgate.net This has implications for understanding oxidative stress and developing protective strategies in biological systems.
Scope and Research Focus of the Outline
This article will strictly adhere to the scientific exploration of this compound. The subsequent sections will provide detailed research findings on its synthesis, chemical properties, and applications in a research context. The focus will be on the molecular and mechanistic aspects of the compound, supported by factual data.
Physicochemical Properties of L-Methionine Ethyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C7H16ClNO2S | thermofisher.com |
| Molecular Weight | 213.73 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder | thermofisher.com |
| Specific Optical Rotation | +18° to +26° (c=2, EtOH, 20°C, 589 nm) | thermofisher.com |
| Melting Point | 90-92 °C | sigmaaldrich.com |
| CAS Number | 2899-36-7 | clearsynth.comsigmaaldrich.comsigmaaldrich.com |
Research Applications of this compound
| Research Area | Application | Key Findings/Observations | Reference |
| Peptide Synthesis | Building block with a protected carboxylic acid group. | Allows for sequential addition of amino acids to form peptides. The thioether side chain requires careful consideration to prevent oxidation. | sigmaaldrich.comsigmaaldrich.combiotage.com |
| Biochemical Research | Precursor for synthesizing other biomolecules and studying metabolic pathways. | Used to investigate the role of sulfur-containing amino acids in biological processes. | ontosight.aichemimpex.com |
| Antioxidant Studies | Scavenger of reactive oxygen species (ROS). | The sulfur atom in the side chain contributes to its antioxidant capacity. Esterification can modify this activity. | nih.govresearchgate.netresearchgate.net |
| Organic Synthesis | Versatile intermediate for creating more complex organic molecules. | The amino and thioether functionalities serve as reactive sites for further chemical transformations. | ontosight.aichemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJXIGOIOGJAKR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953019 | |
| Record name | Ethyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-77-7, 452-95-9 | |
| Record name | L-Methionine, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-methionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-methionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.438 | |
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Synthetic Methodologies and Derivatization Strategies of Methionine Ethyl Ester
Direct Esterification Routes for Methionine Ethyl Ester Synthesis
The most direct pathway to this compound involves the esterification of the parent amino acid, L-methionine. This transformation can be achieved through several protocols, most commonly involving acid catalysis.
Acid-Catalyzed Esterification Approaches
The classic method for synthesizing amino acid esters is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst. In the case of this compound, L-methionine is reacted with absolute ethanol (B145695), typically under reflux conditions. prepchem.com
Commonly used acid catalysts include anhydrous hydrogen chloride (HCl) gas, concentrated sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. cardiff.ac.uksci-hub.se The acid serves two primary purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol, and it protonates the amino group, preventing it from interfering with the reaction and increasing the solubility of the amino acid in the alcohol solvent. The reaction is an equilibrium process, and using a large excess of ethanol as the solvent helps to drive the reaction towards the formation of the ester product. The final product is typically isolated as a hydrochloride or p-toluenesulfonate salt. sci-hub.sebath.ac.uk
A typical procedure involves heating a solution of L-methionine in ethanol with a catalytic amount of concentrated sulfuric acid under reflux for several hours. cardiff.ac.uk
Table 1: Acid-Catalyzed Esterification of L-Methionine
| Reactants | Catalyst | Solvent | Conditions | Product |
| L-Methionine | Sulfuric Acid | Ethanol | Reflux, 5 hours | L-Methionine Ethyl Ester |
| L-Methionine | Hydrogen Chloride | Ethanol | Not specified | L-Methionine Ethyl Ester Hydrochloride |
| L-Methionine | p-Toluenesulfonic Acid | Ethanol | Not specified | L-Methionine Ethyl Ester p-Toluenesulfonate |
Alternative Esterification Protocols
Beyond the standard Fischer esterification, other reagents can facilitate the direct conversion of methionine to its ethyl ester. One effective method involves the use of thionyl chloride (SOCl₂) in anhydrous ethanol. In this reaction, thionyl chloride reacts with ethanol in situ to form ethyl chlorosulfite and HCl. The HCl then acts as the catalyst for the Fischer esterification. This method is highly efficient for preparing amino acid esters.
Another approach involves the use of trimethylchlorosilane (TMSCl) in alcohol. While detailed for methanol, the principle applies to ethanol, where TMSCl reacts with the alcohol to generate HCl in situ, which then catalyzes the esterification under mild, room-temperature conditions.
Synthesis of N-Substituted this compound Derivatives
The amino group of this compound provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives. These modifications are crucial for creating peptides, developing enzyme inhibitors, or conjugating the amino acid to other molecules of interest.
N-Acylated this compound Syntheses (e.g., N-acetyl-L-methionine ethyl ester, N-trifluoroacetyl)
N-acylation is a fundamental derivatization strategy. The synthesis of N-acetyl-L-methionine ethyl ester can be achieved by reacting pre-synthesized N-acetyl-L-methionine with thionyl chloride in anhydrous ethanol at 0°C, followed by stirring at room temperature. google.com
Alternatively, L-methionine can first be N-acetylated using acetic anhydride (B1165640) under controlled alkaline pH (6.5-10.0) conditions, followed by esterification of the resulting N-acetyl-L-methionine. researchgate.net
For the synthesis of N-trifluoroacetyl (TFA) derivatives, a common method involves the reaction of the amino acid with a trifluoroacetylating agent. While direct trifluoroacetylation of this compound is feasible, a representative procedure involves the N-trifluoroacetylation of L-methionine first, using ethyl trifluoroacetate (B77799) as the reagent and triethylamine (B128534) as a base in methanol, to produce N-trifluoroacetyl-L-methionine (TFA-Met-OH) in nearly quantitative yields. arkat-usa.orgresearchgate.net This intermediate would then be esterified using one of the methods described in section 2.1 to yield the final N-trifluoroacetyl-L-methionine ethyl ester. The trifluoroacetyl group is valued for its stability in acidic conditions and ease of removal under alkaline conditions. arkat-usa.org
Table 2: Synthesis of N-Acylated this compound Derivatives
| Starting Material | Reagent(s) | Product |
| N-acetyl-L-methionine | Thionyl chloride, Anhydrous Ethanol | N-acetyl-L-methionine ethyl ester |
| L-methionine | 1. Ethyl trifluoroacetate, Triethylamine2. Esterification agent (e.g., SOCl₂/EtOH) | N-trifluoroacetyl-L-methionine ethyl ester |
N,N-Diallyl this compound Synthesis
The introduction of allyl groups onto the nitrogen atom yields N,N-diallyl this compound, a monomer that can be used in polymerization reactions. The synthesis is typically achieved through the reaction of L-methionine ethyl ester hydrochloride with allyl bromide. researchgate.netresearchgate.net The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which neutralizes the hydrochloride salt and scavenges the hydrobromic acid formed during the N-alkylation. researchgate.netmdpi.com The mixture is often heated to facilitate the reaction. researchgate.net
Table 3: Synthesis of N,N-Diallyl-L-methionine Ethyl Ester
| Starting Material | Reagent(s) | Base | Conditions | Product |
| L-methionine ethyl ester hydrochloride | Allyl bromide | Potassium Carbonate | Heating at 110°C | N,N-diallyl-L-methionine ethyl ester |
Synthesis of Complex this compound Conjugates (e.g., acridine (B1665455) derivatives, ferrocenoyl derivatives)
This compound can be conjugated to complex molecular scaffolds, such as organometallic compounds or heterocyclic systems, to create novel hybrid molecules.
Ferrocenoyl Derivatives: The synthesis of N-ferrocenoyl this compound has been reported via standard peptide coupling methods. In one approach, ferrocenecarboxylic acid is coupled with L-methionine ethyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. arkat-usa.org The reaction is performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of triethylamine (Et₃N) to neutralize the hydrochloride salt of the amino acid ester. arkat-usa.org
Acridine Derivatives: Acridine-based compounds are known DNA intercalators, and their conjugation to amino acids is of interest for creating potential therapeutic agents. The general strategy for synthesizing 9-aminoacridine (B1665356) derivatives involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring by an amine. ucsf.edumdpi.com A common precursor is 9-chloroacridine (B74977). The reaction of 9-chloroacridine with the free amino group of this compound would lead to the formation of an N-(acridin-9-yl)this compound conjugate. This type of reaction has been demonstrated with various amines and amino acid esters. mdpi.comclockss.org For instance, the reaction of a related quinoline (B57606) derivative with this compound hydrochloride in the presence of sodium acetate (B1210297) has been shown to yield the corresponding N-substituted product in excellent yield. clockss.org
Table 4: Synthesis of Complex this compound Conjugates
| Conjugate Type | Reagents | Coupling Method | Product |
| Ferrocenoyl | Ferrocenecarboxylic acid, L-methionine ethyl ester hydrochloride | DCC, HOBt, Triethylamine | N-ferrocenoyl this compound |
| Acridine | 9-Chloroacridine, L-methionine ethyl ester | Nucleophilic Aromatic Substitution | N-(acridin-9-yl)this compound |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including amino acid esters like this compound. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes to minimize waste and environmental impact.
One notable green approach involves the use of solid acid catalysts for the esterification of amino acids. For instance, the Dowex H+ cation-exchange resin has been effectively used as a reusable catalyst for the esterification of various carboxylic acids, including amino acids. nih.gov This method offers a straightforward procedure with high yields and the significant advantage of catalyst recyclability, which aligns with green chemistry principles. nih.gov Another innovative approach utilizes a chitosan-supported ionic liquid as a multifaceted catalyst for the efficient synthesis of amino acid esters, achieving high yields (90–99%) under mild, room temperature conditions. rsc.org This bio-based catalyst is also reusable, further enhancing its green credentials. rsc.org
The choice of solvent is another critical aspect of green synthesis. Traditional esterification methods often employ hazardous solvents. A greener alternative is the use of methyl-tetrahydrofuran (Me-THF), a bio-based solvent, in the Fischer-Speier esterification of amino acids. This method has been successfully applied to the synthesis of various amino acid benzyl (B1604629) esters, including that of methionine, providing good yields while avoiding the use of hazardous solvents like benzene (B151609) or chloroform.
Ionic liquids have also been explored as green catalysts and reaction media for the esterification of amino acids. For example, N-ethylpyridinium trifluoroacetate ([EtPy][CF3CO2]) has been used as a "green" catalyst for the synthesis of ethyl and isopropyl esters of several amino acids with excellent conversions. researchgate.net
These examples highlight a clear trend towards the development of more sustainable synthetic routes for this compound and other amino acid esters, driven by the core tenets of green chemistry.
Table 1: Comparison of Green Catalytic Systems for Amino Acid Ester Synthesis
| Catalyst System | Substrate(s) | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dowex H+ Cation-Exchange Resin | Carboxylic acids, including amino acids | Not specified | Effective, high-yielding, reusable catalyst, environmentally friendly. | nih.gov |
| Chitosan-supported Ionic Liquid | Amino acids, Carbohydrates | Neat (solvent-free) | High yields (90-99%) at room temperature, reusable catalyst. | rsc.org |
| p-Toluenesulfonic acid | Methionine, Arginine, Tryptophan, Proline | Me-THF (a green ether) | Good yields of enantiomerically pure amino acid benzyl esters, avoiding hazardous solvents. | |
| N-ethylpyridinium trifluoroacetate ([EtPy][CF3CO2]) | Various amino acids | Not specified | Excellent conversions for ethyl and isopropyl esters, functioning as a "green" catalyst. | researchgate.net |
Enzymatic Synthesis and Oligomerization of this compound
Enzymatic methods offer a highly specific and mild alternative for the synthesis and derivatization of this compound, particularly for producing oligopeptides. Proteases, such as papain and ficain, have been successfully employed to catalyze the oligomerization of L-methionine ethyl ester (MetOEt).
Papain-catalyzed oligomerization of MetOEt has been shown to produce water-insoluble oligomers. researchgate.netresearchgate.net The yield and degree of polymerization (DP) of the resulting oligo-L-methionine ethyl ester (OMOEt) are highly dependent on the reaction conditions. For instance, yields of 50% have been achieved in concentrated citrate (B86180) buffer at pH 5.5, while yields can increase up to 85% in distilled water with strict pH maintenance at 6.5. researchgate.net The resulting oligomers are typically a mixture of species, with a DP ranging from pentamers to dodecamers. tandfonline.com
Ficin has also been utilized for the co-oligomerization of L-lysine ethyl ester (LysOEt) and MetOEt, leading to the synthesis of cationic heterooligopeptides. nih.gov In these reactions, ficain demonstrates a clear preference for methionine, and the resulting oligopeptides have a DP of between 7 and 10 amino acid residues, with yields reaching up to 49.5% (w/w). nih.gov
These enzymatic approaches operate under mild conditions, offering high chemo-, regio-, and stereospecificity, which are significant advantages over traditional chemical polymerization methods. mdpi.com The ability to control the chain length of the oligomers by adjusting reaction parameters is another key benefit of using enzymatic catalysts.
Table 2: Enzymatic Synthesis and Oligomerization of this compound
| Enzyme | Substrate(s) | Reaction Medium | pH | Temperature (°C) | Yield | Degree of Polymerization (DP) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Papain | L-Methionine ethyl ester | Concentrated citrate buffer | 5.5 | Not specified | 50% | Oligomers | researchgate.netresearchgate.net |
| Papain | L-Methionine ethyl ester | Distilled water | 6.5 | Not specified | Up to 85% | Oligomers | researchgate.net |
| Papain | L-Methionine ethyl ester | Not specified | Not specified | Not specified | Not specified | Pentamer to dodecamer | tandfonline.com |
| Ficain | L-Lysine ethyl ester, L-Methionine ethyl ester | Not specified | Not specified | Not specified | Up to 49.5% (w/w) | 7-10 | nih.gov |
Advanced Characterization and Analytical Methodologies for Methionine Ethyl Ester
Spectroscopic Characterization of Methionine Ethyl Ester and its Complexes
Spectroscopic methods are indispensable tools for elucidating the structural features of this compound and its complexes. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical data on the arrangement of atoms.
¹H NMR: In the ¹H NMR spectrum of a derivative, N-acetyl-L-methionine ethyl ester, specific proton signals can be observed. beilstein-journals.org For instance, the protons of the ethyl ester group typically appear as a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively. beilstein-journals.org The protons attached to the chiral carbon and those in the vicinity of the sulfur atom also exhibit characteristic chemical shifts. beilstein-journals.orgbeilstein-journals.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances in the spectrum of N-acetyl-L-methionine ethyl ester include those for the carbonyl carbons of the ester and acetyl groups, the chiral α-carbon, the carbons of the ethyl group, and the carbons in the side chain, including the one bonded to the sulfur atom. beilstein-journals.orgbeilstein-journals.org The chemical shifts of these carbons are influenced by their local electronic environment.
A study on N-ferrocenoyl peptide derivatives containing this compound also utilized ¹H and ¹³C NMR for characterization. dcu.ie
Interactive Table: Representative NMR Data for this compound Derivatives
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | Ethyl Ester (CH₃) | ~1.3 |
| ¹H | Ethyl Ester (OCH₂) | ~4.3 |
| ¹H | S-CH₃ | ~2.1 |
| ¹³C | Ethyl Ester (CH₃) | ~14.5 |
| ¹³C | Ethyl Ester (OCH₂) | ~61.6 |
| ¹³C | S-CH₃ | ~15.5 |
| ¹³C | C=O (Ester) | ~161-172 |
| ¹³C | C=O (Amide/Acetyl) | ~192-194 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. beilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride shows characteristic absorption bands. thermofisher.commacklin.cn Key absorptions include the stretching vibrations of the N-H bond in the amino group, the C=O bond of the ester group, and C-H bonds. koreascience.kr The presence of a broad absorption is often indicative of the ammonium (B1175870) N-H stretching vibration in the hydrochloride salt. rsc.org The IR spectra of metal complexes of this compound have also been studied to understand the coordination of the ligand to the metal center. rsc.orgustb.edu.cn
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns. The mass spectrum of this compound reveals a molecular ion peak corresponding to its molecular weight. researchgate.netacs.org Fragmentation patterns can help to identify different parts of the molecule. For instance, cleavage of the Cγ-Cγ bond can occur. acs.org Mass spectrometry is also a key detection method in chromatographic analyses of this compound and its derivatives. nih.gov
Chromatographic Analysis of this compound and Its Derivatives
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures.
Gas Chromatography (GC) with Derivatization Techniques (e.g., N(O,S)-ethoxycarbonyl ethyl ester derivatives)
Gas chromatography (GC) is a powerful technique for separating volatile compounds. Since amino acids and their esters are often not sufficiently volatile for direct GC analysis, derivatization is a common prerequisite. culturalheritage.orgoup.com
One effective derivatization method involves the formation of N(O,S)-ethoxycarbonyl ethyl esters. culturalheritage.orgtandfonline.com This procedure, which can be carried out using reagents like ethyl chloroformate, converts the amino and carboxylic acid groups into less polar and more volatile derivatives suitable for GC analysis. culturalheritage.orgculturalheritage.orgtandfonline.com This rapid derivatization technique has been successfully applied to the analysis of amino acids in various matrices. culturalheritage.orgculturalheritage.orgtandfonline.com The resulting derivatives are then separated on a capillary GC column and can be detected by various detectors, including flame ionization detection (FID) or a mass spectrometer (MS). culturalheritage.orgoup.com The use of GC coupled with mass spectrometry (GC-MS) provides both retention time data for identification and mass spectral data for confirmation and structural elucidation. nih.govnih.gov
Other derivatization strategies for the GC analysis of sulfur-containing amino acids like methionine include the formation of N-heptafluorobutyryl isobutyl and ethyl esters. oup.com
Interactive Table: Common Derivatization Reagents for GC Analysis of this compound
| Derivatization Reagent | Derivative Formed | Key Advantages |
| Ethyl Chloroformate | N(O,S)-ethoxycarbonyl ethyl ester | Rapid reaction time. culturalheritage.orgculturalheritage.orgtandfonline.com |
| Heptafluorobutyric anhydride (B1165640) | N-heptafluorobutyryl ester | Provides good peak resolution. oup.com |
| Isobutyl chlorocarbonate | N(O,S)-isobutyloxycarbonyl ethyl ester | Used for simultaneous quantification of labeled and non-labeled species. nih.gov |
| Triethyloxonium tetrafluoroborate (B81430) (TEOT) | N,N-diethyl ethyl ester | Can be performed in aqueous solutions. chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC-UV/FD, ion-exchange chromatography)
High-Performance Liquid Chromatography stands as a cornerstone for the analysis of amino acids and their derivatives, including this compound. Its versatility allows for various separation modes and detection methods, providing high resolution and sensitivity.
Reversed-Phase HPLC with UV/Fluorescence Detection (RP-HPLC-UV/FD)
Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. For the analysis of amino acids and their esters, derivatization is often employed to enhance chromatographic retention and detection.
Pre-column Derivatization: To improve detection by UV or fluorescence detectors, amino acids are often derivatized before injection. A common agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. These derivatives can be separated on a C18 column and detected with high sensitivity. researchgate.net For instance, a method using a Nova Pak C18 column with a quaternary gradient system has been used for separating OPA-derivatized amino acids, with simultaneous UV (337 nm) and fluorescence (λex/λem = 336/425 nm) detection. researchgate.net While fluorescence detection generally offers lower limits of detection (0.04-1.25 μmol·l-1) compared to UV (0.05-12.7 μmol·l-1), the sensitivity of UV monitoring is often sufficient for precise quantification. researchgate.net
Direct UV Detection: Methionine and its derivatives can also be analyzed directly by RP-HPLC with UV detection at low wavelengths, typically around 200-220 nm. sielc.com One method for methionine utilizes a Primesep 100 mixed-mode column with a mobile phase of acetonitrile (B52724) and aqueous sulfuric acid, with UV detection at 200 nm. sielc.com N-acylated derivatives, such as N-benzoyl methionine, can be directly analyzed by RP-HPLC with UV detection, which avoids potential degradation during hydrolysis or other derivatization steps. acs.org
Analysis of Related Compounds: HPLC methods developed for related methionine compounds are also relevant. N-dodecanoyl methionine methyl ester, a derivative used in cell studies, has been quantified using reversed-phase HPLC with fluorescence detection after hydrolysis and derivatization with 4-bromomethyl-7-methoxycoumarin. pnas.org The analysis used a 35-minute acetonitrile-water gradient and fluorescence detection at 325 nm excitation and 398 nm emission. pnas.org Furthermore, oligo-L-methionine, which is synthesized from L-methionine ethyl ester, has been analyzed by HPLC after oxidation to its sulfone form to improve water solubility and achieve separation. tandfonline.com
The European Union Reference Laboratory (EURL) has recommended a ring-trial validated method based on reversed-phase ion exchange HPLC coupled with post-column derivatisation and UV or fluorescence detection (RP-HPLC-UV/FD) for the determination of methionine content in commercial products. europa.eu This method reports high precision, with a relative standard deviation for repeatability (RSDr) ranging from 0.5 to 1.1% and for reproducibility (RSDR) from 1.5 to 2.6% for methionine content between 31% and 93%. europa.eu
Table 1: Examples of HPLC Conditions for Methionine and its Derivatives
| Analyte/Derivative | Column | Mobile Phase/Gradient | Detection Method | Reference |
|---|---|---|---|---|
| OPA-derivatized amino acids | Nova Pak C18 (4 μm, 250 x 4.6 mm) | Quaternary gradient | UV (337 nm) & Fluorescence (λex=336 nm, λem=425 nm) | researchgate.net |
| Methionine | Primesep 100 (5 µm, 4.6 x 150 mm) | Acetonitrile (35%) and 0.05% Sulfuric Acid | UV (200 nm) | sielc.com |
| N-Benzoyl Methionine | Not specified | Gradient elution | UV Detection | acs.org |
| N-dodecanoyl methionine methyl ester | Not specified | Acetonitrile-water gradient (60–100% acetonitrile over 35 min) | Fluorescence (λex=325 nm, λem=398 nm) after derivatization | pnas.org |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge, which is dependent on the pH of the mobile phase. It is a standard method for amino acid analysis.
Cation-Exchange Chromatography: This technique is widely used for the separation of amino acids. In the context of analyzing protein concentrates, cation exchange chromatography using an amino acid analyzer has been employed. cambridge.org It was noted in these studies that this compound is one of several sulfur-containing compounds that can interfere with the analysis of methionine, indicating that it is chromatographically separated under these conditions. cambridge.org
Official Methods: Regulatory bodies have established official methods based on IEC for the quantification of methionine in various matrices, such as animal feed. unibo.itlegislation.gov.uk These methods typically involve ion exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) and photometric detection. legislation.gov.uk For instance, the ISO 17180 standard specifies an IEC method with post-column derivatization and photometric or fluorescence detection for determining methionine in additives. legislation.gov.uk
Thin-Layer Ion-Exchange Chromatography: This planar chromatography technique has also been used to separate amino acids in research settings. For example, it was used to separate liberated amino acids during the enzymatic treatment of proteins where L-methionine ethyl ester was used as a substrate for modification. scispace.com The separated amino acids were visualized with ninhydrin (B49086) and quantified by densitometry. scispace.com
Electrochemical Characterization Techniques
Electrochemical techniques, particularly cyclic voltammetry, provide valuable insights into the redox properties of molecules. The electrochemical behavior of methionine and its derivatives is primarily governed by the thioether group in its side chain, which is susceptible to oxidation.
While specific electrochemical studies on this compound are not extensively documented, the characterization of L-methionine provides a strong basis for understanding its electrochemical properties. The esterification of the carboxyl group is not expected to significantly alter the oxidation potential of the distant thioether moiety.
Research using fast-scan cyclic voltammetry on carbon-fiber microelectrodes has characterized the electrochemical signature of L-methionine. researchgate.net When a waveform scanning from -0.4 V to 1.45 V was applied, a distinct oxidation peak for methionine was observed at approximately +0.35 V. researchgate.net This oxidation is an adsorption-driven process. researchgate.net
Studies on methionine enkephalin, a peptide containing methionine, further support that the methionine residue is a site of oxidation. nih.gov Cyclic voltammetry experiments indicated that an intramolecular electron transfer can occur from a tyrosine residue to an oxidized methionine radical cation (Met•+), highlighting the redox activity of the methionine side chain within a more complex molecule. nih.gov
Table 2: Electrochemical Parameters for L-Methionine Oxidation
| Parameter | Value/Condition | Description | Reference |
|---|---|---|---|
| Technique | Fast-Scan Cyclic Voltammetry | Technique used for characterization. | researchgate.net |
| Electrode | Carbon-Fiber Microelectrode | Working electrode material. | researchgate.net |
| Scan Range | -0.4 V to 1.45 V | The potential window scanned during the experiment. | researchgate.net |
| Scan Rate | 400 V/s | The speed at which the potential was swept. | researchgate.net |
| Oxidation Peak (Peak "A") | ~ +0.35 V | The potential at which the oxidation of L-methionine occurs. | researchgate.net |
Computational and Theoretical Investigations of Methionine Ethyl Ester
Quantum Chemical Calculations and Molecular Modeling of Methionine Ethyl Ester
Computational chemistry provides powerful tools for investigating the molecular properties of this compound. Density Functional Theory (DFT) has been effectively employed to explore its conformational landscape and the influence of solvents on its structure. One such study utilized the ωB97X-D functional with the aug-cc-pVTZ basis set to optimize the geometries and determine the energies of the most stable conformers. beilstein-journals.orgwikipedia.org This level of theory is recognized for its accuracy in handling non-covalent interactions, which are crucial in determining conformational preferences.
To account for the influence of the surrounding medium, the integral equation formalism polarizable continuum model (IEF-PCM) has been applied. beilstein-journals.orgwikipedia.org This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a more realistic environment than the gas phase. The combination of DFT and a continuum solvation model provides a robust framework for understanding the behavior of this compound in different chemical environments.
Further insights into the electronic structure and intramolecular interactions are gained through methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Non-Covalent Interactions (NCI) analysis. beilstein-journals.orgwikipedia.org These methods allow for a detailed examination of electron density distribution, orbital interactions, and the nature of non-covalent bonds, which collectively govern the molecule's stability and reactivity.
Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. wikipedia.org Second-order Møller–Plesset (MP2) theory, in particular, is a widely used method for obtaining more accurate energies and properties than those from Hartree-Fock or some DFT functionals. wikipedia.orgsmu.eduresearchgate.net While computationally more demanding than many DFT methods, MP2 provides a valuable benchmark for electron correlation effects. smu.edu
In the context of amino acid derivatives like this compound, MP2 calculations can be employed to refine the understanding of conformational energies and the subtle balance of forces that dictate the preferred geometries. researchgate.net Although specific studies focusing solely on MP2 applications for this compound are not extensively detailed in the reviewed literature, the general applicability of MP2 for small to medium-sized organic molecules is well-established. wikipedia.orgsmu.eduresearchgate.net The choice between DFT and MP2 often involves a trade-off between computational cost and the desired level of accuracy for the specific property being investigated. For larger systems or extensive conformational searches, DFT methods are often preferred due to their computational efficiency. smu.edu
Adsorption Modeling on Material Surfaces (e.g., Temkin adsorption isotherm, Frumkin model)
This compound has been identified as an effective corrosion inhibitor, particularly for iron and its alloys. metallurgical-research.orgmetallurgical-research.orgimist.ma Its mechanism of action involves adsorption onto the metal surface, forming a protective layer that impedes the corrosion process. The nature of this adsorption can be described by various isotherm models, with the Temkin and Frumkin models being particularly relevant.
The Temkin adsorption isotherm is often applied when the heat of adsorption of all molecules in the layer decreases linearly with coverage due to molecule-surface interactions. metallurgical-research.orgmetallurgical-research.orgresearchgate.net Studies have shown that the adsorption of this compound on iron in a citric-chloride solution follows the Temkin isotherm. metallurgical-research.orgmetallurgical-research.orgresearchgate.net This suggests that the iron surface is heterogeneous and that the energy of adsorption is not uniform across all sites.
The Frumkin adsorption isotherm extends the Langmuir isotherm by accounting for lateral interactions between the adsorbed molecules. imist.maelectrochemsci.orgresearchgate.net A positive interaction parameter in the Frumkin model indicates attractive forces between the adsorbed species, while a negative value signifies repulsion. This compound has been shown to adsorb on iron surfaces in a physiological medium (9g/L NaCl) according to the Frumkin model. imist.maelectrochemsci.orgresearchgate.net This implies that interactions between the adsorbed ester molecules on the iron surface are significant.
| Adsorption Model | Applicable Conditions for this compound | Key Findings |
| Temkin Isotherm | Adsorption on iron in citric-chloride solution. metallurgical-research.orgmetallurgical-research.orgresearchgate.net | Suggests a heterogeneous surface and a linear decrease in the heat of adsorption with coverage. |
| Frumkin Model | Adsorption on iron in a physiological NaCl medium. imist.maelectrochemsci.orgresearchgate.net | Accounts for lateral interactions between adsorbed this compound molecules. |
This table outlines the adsorption models used to describe the interaction of this compound with iron surfaces under different conditions.
Biochemical Transformations and Enzymatic Interactions Involving Methionine Ethyl Ester
Methionine Ethyl Ester as a Substrate for S-Adenosylmethionine Synthetases (MetK)
S-Adenosylmethionine (AdoMet) synthetases, also known as methionine adenosyltransferases (MATs), are essential enzymes that catalyze the formation of AdoMet from L-methionine and ATP. nih.govuniprot.org AdoMet is a primary methyl group donor in numerous biological reactions. nih.govsci-hub.se Research has shown that this compound can act as an alternative substrate for these enzymes. nih.govnih.gov
Formation of Modified S-Adenosylmethionine Analogues
S-adenosylmethionine synthetases (MetK) from various bacterial pathogens can utilize L-methionine derivatives, including this compound (MEE), as substrates to produce corresponding AdoMet analogues. acs.orgacs.org For instance, the MetK from Campylobacter jejuni efficiently converts MEE into its AdoMet analogue. nih.govacs.org This capability is not uniform across all bacterial MetK enzymes; the enzyme from Neisseria meningitidis also effectively uses MEE, whereas the enzyme from Pseudomonas aeruginosa shows significantly lower efficiency with this substrate. nih.gov The ability of certain MetK enzymes to accommodate the bulkier ethyl ester group is attributed to variations in the L-methionine carboxylate binding site. nih.gov The resulting AdoMet ethyl ester analogue is a modified form of the natural AdoMet, with the ethyl group attached to the carboxyl moiety. nih.gov
Methyl Donor Efficacy of this compound-Derived Analogues
The AdoMet analogue derived from this compound has demonstrated significant efficacy as a methyl group donor in various enzymatic reactions. nih.govacs.org In DNA methylation assays using the M.SssI DNA methyltransferase, the AdoMet ethyl ester analogue showed a rate of DNA protection that was approximately 70% of that achieved with the natural AdoMet. nih.govacs.org This indicates that the presence of the ethyl ester group only slightly diminishes the molecule's ability to serve as a substrate for DNA methyltransferases. acs.org
Similarly, in catechol methylation reactions catalyzed by catechol-O-methyltransferase (COMT), the AdoMet ethyl ester was found to be a highly efficient methyl donor for the methylation of epinephrine. acs.orgresearchgate.net Its initial rate of methyl transfer was about 80% of that observed with AdoMet. acs.orgresearchgate.net These findings establish that AdoMet analogues generated from this compound are proficient methyl donors, capable of participating in crucial methylation reactions, albeit with slightly reduced efficiency compared to the natural cofactor. nih.govacs.org
Enzymatic Peptide Modification and Oligomerization using this compound
This compound is also a valuable substrate in enzyme-catalyzed peptide modification and oligomerization reactions. Proteases such as papain and α-chymotrypsin can utilize this ester for various synthetic purposes.
Papain-Catalyzed Reactions
The enzyme papain has been shown to catalyze the polymerization of L-methionine ethyl ester. tandfonline.com This reaction can be regulated by the presence of other protein substrates, such as soy protein. tandfonline.com In the absence or with insufficient amounts of a protein substrate, L-methionine ethyl ester undergoes polymerization. tandfonline.com However, at a sufficiently low ratio of this compound to soy protein, the polymerization of the ester is prevented, leading to the efficient incorporation of methionine into the soy protein. tandfonline.com In this scenario, it is suggested that this compound acts as a nucleophilic amine in a papain-catalyzed aminolysis of the protein. tandfonline.com
Papain can also catalyze the oligomerization of L-methionine ethyl ester to form water-insoluble oligomers of L-methionine. researchgate.netresearchgate.net The yield and degree of polymerization of these oligo-methionines can be influenced by reaction conditions such as pH and buffer composition. researchgate.netmdpi.com For example, yields of up to 85% have been achieved when the synthesis is carried out in distilled water at a strictly maintained pH of 6.5. researchgate.net
Alpha-Chymotrypsin-Induced Incorporation
α-Chymotrypsin, another protease, has also been investigated for its ability to catalyze reactions involving methionine derivatives. While much of the research on α-chymotrypsin focuses on its hydrolytic activity on various substrates, including esters of amino acids like L-tyrosine ethyl ester, it has also been used in peptide synthesis. nih.govnih.govworthington-biochem.comscience.gov The enzyme's active site has a preference for binding aromatic or bulky side chains. nih.govnih.gov Studies on the kinetics of α-chymotrypsin-catalyzed synthesis of enkephalins have utilized amino acid esters as acyl donors. nih.gov While direct studies on the α-chymotrypsin-induced incorporation of this compound are less detailed, the principles of enzyme-catalyzed peptide synthesis suggest its potential as a substrate for incorporating methionine into peptide chains. The oxidation of a methionine residue within α-chymotrypsin itself has been shown to affect its binding affinity for certain substrates, highlighting the importance of methionine in the enzyme's structure and function. nih.govnih.gov
Role in Reactive Oxygen Species (ROS) Scavenging Mechanisms
Methionine residues in proteins are known to be susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167). nih.gov This reaction allows methionine to act as an antioxidant, scavenging harmful ROS. nih.govmdpi.com The thioether group in methionine can capture ROS and be oxidized, and this oxidation is often reversible through the action of methionine sulfoxide reductases, enabling a catalytic cycle of ROS scavenging. nih.govnih.gov
L-methionine ethyl ester, as a derivative of L-methionine, retains the thioether group responsible for this antioxidant activity. nih.gov Studies involving poly(organophosphazene) electrospun fibers substituted with L-methionine ethyl ester have demonstrated their potential for ROS scavenging. nih.gov The synthesis of these materials ensures that the thioether structure of the methionine derivative is protected and available to react with free radicals. nih.gov The ability of these methionine-modified biomaterials to scavenge ROS is a promising area of research for applications in tissue engineering, where oxidative stress can impede healing. nih.gov
Oxidation of Thioether Group to Methionine Sulfoxide
The thioether group within methionine and its derivatives is susceptible to oxidation by various reactive oxygen species (ROS). mdpi.com This reaction is a key aspect of its function in mitigating oxidative stress. nih.gov The oxidation of this compound involves the conversion of the sulfur atom in its side chain to a sulfoxide, a two-electron oxidation process. creative-peptides.com This process can be initiated by several oxidizing agents. researchgate.net
The mechanism involves the direct attack of an oxidant on the electron-rich sulfur atom. mdpi.com For instance, studies involving poly[bis(ethylmethionato)phosphazene] (PαAPz-M), a polymer incorporating a this compound derivative, demonstrated its capacity for ROS scavenging. nih.govresearchgate.net The process is crucial in protecting other, more functionally critical amino acid residues and cellular components from oxidative damage. nih.govnih.gov The presence of the ester group does not significantly inhibit this primary oxidation process. mdpi.com
Table 1: Factors in the Oxidation of the Methionine Thioether Group
| Factor | Description | Reference |
|---|---|---|
| Oxidizing Species | Reactive Oxygen Species (ROS) such as peroxides and free radicals. | nih.gov |
| Reaction Intermediate | A sulfur radical cation (MetS•+) or an OH-adduct (MetS∴OH) can be formed during one-electron oxidation. | mdpi.com |
| Final Product | The primary product of two-electron oxidation is methionine sulfoxide. Further oxidation can yield methionine sulfone. | creative-peptides.comacs.org |
| Reaction Environment | The presence of neighboring functional groups can influence the reaction pathways and the stability of intermediates. | mdpi.com |
Regeneration Mechanisms in Antioxidant Defense
A critical feature of methionine's role as an antioxidant is the reversibility of its oxidation to methionine sulfoxide. creative-peptides.comnih.gov This regeneration creates a catalytic cycle that enhances its capacity to neutralize ROS. nih.gov The reduction of methionine sulfoxide back to methionine is carried out by a family of enzymes known as methionine sulfoxide reductases (MSRs). creative-peptides.comacs.org
This enzymatic repair mechanism allows protein-bound methionine residues to act as a renewable scavenger system. nih.gov While the direct enzymatic regeneration of free this compound sulfoxide is less detailed in the literature, the fundamental process relies on the MSR system, which is crucial for maintaining cellular redox balance and repairing oxidatively damaged proteins. nih.gov This antioxidant defense mechanism protects against the detrimental effects of oxidative stress, which is implicated in aging and various diseases. thuenen.de
This compound in Metabolic Precursor Research (e.g., cysteine, taurine (B1682933), choline (B1196258), creatine)
Methionine, and by extension its ethyl ester derivative following intracellular hydrolysis, is a fundamental precursor for the synthesis of several crucial biomolecules. ontosight.aiwikipedia.org Its role extends beyond protein synthesis to central metabolic pathways. creative-peptides.com
The metabolic journey begins with the conversion of methionine to S-adenosylmethionine (SAM-e), a universal methyl donor. creative-peptides.comwikipedia.org From this key intermediate, various pathways diverge to produce other essential compounds.
Cysteine and Taurine: Methionine is the ultimate sulfur source for cysteine synthesis via the transsulfuration pathway. wikipedia.org In this process, methionine is first converted to homocysteine. Homocysteine then combines with serine to form cystathionine, which is subsequently cleaved to yield cysteine. creative-peptides.comwikipedia.org Cysteine, in turn, is a precursor for the synthesis of taurine, an amino acid involved in numerous physiological functions, including bile salt formation and cell volume regulation. nih.govnih.gov The biosynthesis of taurine from cysteine involves enzymes such as cysteine dioxygenase. nih.gov
Choline: The synthesis of choline is linked to methionine metabolism through methylation reactions. nih.gov Methionine, via SAM-e, provides the necessary methyl groups for the conversion of phosphatidylethanolamine (B1630911) to phosphatidylcholine, a major component of cell membranes and a direct precursor of choline. cornell.eduresearchgate.net Choline can also be oxidized to betaine (B1666868), which can then participate in the regeneration of methionine from homocysteine, highlighting the interconnectedness of their metabolic pathways. nih.gov
Creatine (B1669601): Creatine, vital for energy homeostasis in muscle and brain cells, is synthesized endogenously in a two-step process that depends on methionine. wikipedia.orgnih.gov The final step in creatine synthesis is the methylation of guanidinoacetate. nih.gov This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and uses S-adenosylmethionine (SAM-e), derived from methionine, as the essential methyl group donor. wikipedia.orgresearchgate.net Therefore, an adequate supply of methionine is critical for maintaining endogenous creatine production. researchgate.net
Table 2: this compound as a Metabolic Precursor
| Resulting Compound | Key Intermediate from Methionine | Metabolic Pathway | Reference |
|---|---|---|---|
| Cysteine | Homocysteine | Transsulfuration Pathway | creative-peptides.comwikipedia.org |
| Taurine | Cysteine | Cysteine Oxidation | nih.govnih.gov |
| Choline | S-Adenosylmethionine (SAM-e) | Phosphatidylcholine Synthesis (Methylation) | nih.govcornell.edu |
| Creatine | S-Adenosylmethionine (SAM-e) | Guanidinoacetate Methylation | wikipedia.orgnih.gov |
Investigational Roles as Precursor in Pharmaceutical Synthesis
In addition to its biological roles, L-methionine ethyl ester hydrochloride serves as a valuable intermediate in chemical and pharmaceutical research. ontosight.ai Its structure provides a useful building block for creating more complex molecules. ontosight.ai The compound is utilized as a starting material in the synthesis of various compounds, leveraging the reactivity of its amino group and thioether side chain. ontosight.ai
Specifically, it is employed in solution-phase peptide synthesis, where it is incorporated into peptide chains being constructed for research or therapeutic development. sigmaaldrich.com Its use as a precursor in the enzymatic processing of fermentation liquors to produce L-methionine has also been explored in biotechnological applications. google.com
Applications of Methionine Ethyl Ester in Materials Science and Chemical Engineering
Corrosion Inhibition Studies with Methionine Ethyl Ester and its Derivatives
The economic and safety implications of metal corrosion have driven significant research into the development of effective and environmentally benign corrosion inhibitors. This compound has emerged as a promising candidate in this field, demonstrating notable efficacy in protecting various metals from corrosive degradation.
Adsorption Characteristics on Metal Surfaces
The primary mechanism by which organic inhibitors like this compound protect against corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Studies have shown that this compound effectively adsorbs onto iron surfaces. This adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in the this compound molecule, with their lone pairs of electrons, facilitates the adsorption process.
Research investigating the corrosion inhibition of iron in a citric-chloride solution indicates that the adsorption of this compound on the iron surface follows the Temkin adsorption isotherm. This model suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to molecule-surface interactions. This adsorption behavior is indicative of a strong interaction between the inhibitor and the metal surface, leading to the formation of a stable protective film.
Mixed-Type Inhibition Mechanisms in Corrosive Media
Potentiodynamic polarization studies have been instrumental in elucidating the mechanism of corrosion inhibition by this compound. These studies have revealed that this compound functions as a mixed-type inhibitor for iron in citric-chloride solutions. nih.gov This means that it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Influence of Concentration and Temperature on Inhibition Efficiency
The effectiveness of a corrosion inhibitor is critically dependent on its concentration and the ambient temperature. For this compound, studies have demonstrated a clear correlation between its concentration and its inhibition efficiency. As the concentration of this compound increases, the surface coverage on the metal increases, leading to a higher inhibition efficiency.
The effect of temperature on the inhibition efficiency of this compound has also been investigated. In the temperature range of 30-60 °C, the inhibition efficiency of this compound shows slight changes with increasing temperature. nih.govnih.gov This relative stability of inhibition efficiency across a range of temperatures is a valuable characteristic for practical applications where temperature fluctuations are common.
| Concentration (M) | Inhibition Efficiency (%) at 30°C | Inhibition Efficiency (%) at 60°C |
| 1 x 10⁻⁵ | 75 | 72 |
| 5 x 10⁻⁵ | 85 | 81 |
| 1 x 10⁻⁴ | 92 | 88 |
| 5 x 10⁻⁴ | 95 | 91 |
Note: The data in this table is illustrative and based on general trends observed in research. Actual values may vary depending on the specific experimental conditions.
Polymer Synthesis and Functional Materials using this compound Residues
The reactivity of the functional groups in this compound makes it a valuable monomer or modifying agent in the synthesis of functional polymers. Its incorporation into polymer chains can impart unique properties, such as water solubility, biocompatibility, and responsiveness to stimuli.
Cyclocopolymerization with Sulfur Dioxide
This compound derivatives have been successfully utilized in cyclocopolymerization reactions with sulfur dioxide. Specifically, N,N-diallyl this compound hydrochloride has been shown to undergo alternating copolymerization with sulfur dioxide. This reaction, following Butler's cyclopolymerization protocol, results in the formation of water-soluble cycloterpolymers.
In a solvent such as dimethyl sulfoxide (B87167) (DMSO), the copolymerization of N,N-diallyl this compound hydrochloride and sulfur dioxide can lead to a terpolymer containing both sulfide (B99878) and sulfoxide groups. This is due to an oxygen transfer from the DMSO solvent. The resulting polymers possess a unique structure with five-membered rings along the polymer backbone, which contributes to their solubility and other solution properties.
Modification of Polyphosphazene Electrospun Fibers
Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be readily tuned by attaching different organic side groups to the phosphorus atoms. This compound has been used as a side group to modify polyphosphazene polymers, creating materials with enhanced properties for biomedical applications.
Specifically, poly[(α-amino acid ester) phosphazene] electrospun fibers have been synthesized using the ethyl ester of L-methionine. nih.govnih.govresearchgate.netscholaris.camdpi.com These modified fibers exhibit mechanical properties, degradation behavior, and biocompatibility that make them promising candidates for tissue engineering scaffolds. nih.govnih.govresearchgate.netscholaris.camdpi.com The incorporation of the this compound residue influences the hydrophilicity and degradation kinetics of the polyphosphazene, which are crucial factors for cell interaction and tissue regeneration. Research has shown that these modified electrospun fibers can support cell viability and proliferation, highlighting their potential in the development of advanced functional materials for biomedical applications. nih.govresearchgate.net
| Property | Description |
| Biocompatibility | The modified fibers support cell adhesion, proliferation, and differentiation. |
| Biodegradability | The ester linkages are susceptible to hydrolysis, allowing for controlled degradation. |
| Mechanical Properties | The incorporation of this compound can be used to tune the stiffness and elasticity of the fibers. |
| Water Solubility | The presence of the amino acid ester can enhance the water solubility of the polymer. |
Metal Complexation Studies Involving this compound
The coordination chemistry of amino acids and their derivatives with metal ions is a field of significant interest due to its relevance in biological systems, catalysis, and materials science. Methionine, with its amino, carboxyl, and thioether groups, can act as a versatile ligand for various metal ions wikipedia.org. The esterification of the carboxyl group to form this compound alters its coordination properties, primarily by removing the negative charge of the carboxylate and modifying the steric and electronic environment of the molecule.
This compound is expected to coordinate with transition metals primarily through the nitrogen atom of the amino group and potentially the sulfur atom of the thioether group, acting as a bidentate ligand. The coordination can also occur through the carbonyl oxygen of the ester group, although this is generally a weaker interaction.
Studies on the reactions of α-amino acid esters with high-valent transition metal halides have shown that these ligands can form stable coordination compounds rsc.org. For instance, reactions with niobium and tantalum pentahalides have yielded ionic coordination compounds rsc.org.
The complexation behavior is highly dependent on the nature of the metal ion, the solvent, and the pH of the medium. Spectroscopic studies, including FT-IR and UV-Vis, are crucial for elucidating the structure of these metal complexes. In metal complexes of methionine, the coordination through the amino and carboxylate groups is confirmed by shifts in their respective vibrational frequencies in the IR spectrum ichem.md. For this compound complexes, similar shifts would be expected for the amino group, while changes in the C=O stretching frequency of the ester would indicate its involvement in coordination.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Monodentate | N (amino) | Various transition metals |
| Bidentate | N (amino), S (thioether) | Soft metals like Pd(II), Pt(II) |
| Bidentate | N (amino), O (ester carbonyl) | Harder transition metals |
Investigational Biological Activities of this compound Derivatives (e.g., anticancer, antimicrobial)
Derivatives of amino acids, including their esters, are widely explored for their potential biological activities. The modification of the carboxyl group of methionine to an ethyl ester can enhance its lipophilicity, which may improve its bioavailability and cellular uptake, potentially leading to enhanced biological effects.
Several studies have investigated the antimicrobial properties of amino acid ester derivatives. A study on various L-amino acid methyl esters, including L-methionine methyl ester, showed low to moderate antimicrobial effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria dergipark.org.trresearchgate.net. The antimicrobial activity was found to be dose-dependent, and it was suggested that these compounds might exert their effect by interacting with and disrupting the bacterial cell membrane researchgate.net. While this study focused on the methyl ester, similar activity could be anticipated for the ethyl ester derivative.
Furthermore, the synthesis of new methionine-based p-toluenesulphonamoyl carboxamide derivatives has been reported, with some compounds exhibiting significant antimicrobial activity researchgate.net. These findings suggest that derivatization of the amino or carboxyl group of methionine can lead to compounds with potent antimicrobial properties.
Methionine metabolism is often dysregulated in cancer cells, with many cancer cell lines exhibiting a phenomenon known as "methionine dependence," where they are unable to proliferate in a methionine-deficient environment. This has led to the exploration of strategies that target methionine metabolism as a potential anticancer therapy.
While direct studies on the anticancer activity of this compound are scarce, research on other amino acid ester derivatives has shown promise. For instance, the synthesis and evaluation of amino acid ester substituted pseudopyronine derivatives have been conducted to explore their antibacterial and anticancer activities unca-urcap.org. Additionally, various anthraquinone derivatives have been tested against several cancer cell lines, with some exhibiting significant cytotoxicity and inducing apoptosis mdpi.com. The synthesis of novel phosphonium vindoline derivatives has also yielded compounds with low micromolar growth inhibition values against numerous human tumor cell lines nih.govmdpi.com. These studies highlight the potential of using amino acid esters as scaffolds for the development of new anticancer agents. The increased lipophilicity of this compound could potentially enhance its uptake by cancer cells, making it an interesting candidate for further investigation in this area.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Green Chemistry Advancements
The future of methionine ethyl ester synthesis is intrinsically linked to the development of more sustainable and environmentally benign methodologies. Current industrial production of methionine often relies on petroleum-based feedstocks and can involve hazardous reagents. bohrium.comakjournals.com Consequently, a major thrust of future research will be the exploration of novel synthetic routes that prioritize green chemistry principles.
A promising avenue lies in the enzymatic synthesis of methionine and its esters. Researchers are investigating one-step processes for the direct incorporation of L-methionine into proteins using enzymes like papain, where racemic DL-methionine ethyl ester can be used to selectively incorporate the L-isomer. tandfonline.com This approach not only offers high stereoselectivity but also operates under mild, aqueous conditions, significantly reducing the environmental footprint. Future work will likely focus on optimizing these enzymatic reactions, exploring a wider range of enzymes, and scaling up these processes for industrial viability. The enzymatic conversion of racemic methionine to the L-enantiomer using a cascade of four enzymes has been demonstrated, achieving a high yield and purity, which could be adapted for the production of L-methionine ethyl ester. researchgate.net
Furthermore, the use of bio-based feedstocks is a critical component of greening the synthesis of methionine and its derivatives. Research into the conversion of renewable resources into key precursors for methionine synthesis is gaining traction. akjournals.comrsc.org The development of genetically engineered microorganisms capable of producing high titers of methionine from simple carbon sources also presents a sustainable alternative to chemical synthesis. researchgate.net The direct esterification of this bio-synthesized methionine would offer a completely green route to this compound.
Future research will also likely focus on the development of novel catalytic systems for the esterification of methionine that avoid the use of harsh acids. This could include the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, thus minimizing waste. The synthesis of N,N-diallyl-l-methionine ethyl ester hydrochloride has been reported, indicating research into creating new derivatives with specific functionalities. ustb.edu.cn
Table 1: Comparison of Synthetic Routes for Methionine and its Esters
| Synthetic Route | Advantages | Challenges & Future Research Directions | Key References |
| Conventional Chemical Synthesis | Established, high-volume production. | Reliance on petroleum, use of toxic reagents, waste generation. Future work: Greener solvents, improved catalysts. | bohrium.comakjournals.com |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, reaction optimization, scalability. Future work: Enzyme engineering, process intensification. | tandfonline.comresearchgate.net |
| Bio-based Feedstock Conversion | Sustainable, reduced carbon footprint. | Process efficiency, separation and purification of intermediates. Future work: Catalyst development, metabolic engineering of microorganisms. | akjournals.comrsc.orgresearchgate.net |
| Novel Catalytic Esterification | Potential for milder reaction conditions, catalyst reusability. | Catalyst design and stability, reaction kinetics. Future work: Development of novel solid acid catalysts. | ustb.edu.cn |
Advanced Spectroscopic and Analytical Techniques for In Situ Studies
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound, future research will increasingly rely on advanced spectroscopic and analytical techniques for in situ studies. Real-time monitoring of chemical transformations can provide invaluable insights that are often missed with traditional offline analysis.
In situ Fourier-transform infrared (FTIR) spectrometry has been successfully used to study reactions such as the conversion of glycerol (B35011) to acrolein, a key precursor in some methionine synthesis routes. rsc.org This technique could be adapted to monitor the esterification of methionine in real-time, providing data on reaction intermediates and by-products. Future advancements may involve the use of attenuated total reflectance (ATR) probes for direct insertion into reaction vessels, allowing for continuous monitoring without sample extraction.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for conformational analysis of methionine derivatives in solution. beilstein-journals.org Future developments in NMR, such as faster acquisition times and higher magnetic fields, will enable more detailed in situ studies of dynamic processes, such as the self-assembly of polymers containing this compound or its interaction with biological macromolecules.
Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is a highly sensitive technique for identifying and quantifying reaction components. nih.gov Time-resolved ESI-MS could be employed to study the kinetics of enzymatic reactions involving this compound, providing a detailed picture of the catalytic cycle. nih.gov A significant consideration in using MS for such studies is the potential for gas-phase reactions that could alter the species being analyzed, a caveat that future research will need to address through careful experimental design and data interpretation. nih.gov
Deeper Computational Modeling of Complex Biochemical and Material Interactions
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the complex interactions of this compound at the molecular level. These in silico approaches offer insights that are often difficult or impossible to obtain through experimental methods alone.
Future research will leverage more sophisticated computational methods to explore the conformational landscape of this compound and its derivatives. beilstein-journals.org For instance, quantum chemical calculations can be used to determine the most stable conformers and to understand the non-covalent interactions that govern its behavior. beilstein-journals.orgnih.gov Such studies have already been used to investigate the methionine-aromatic interaction, a key stabilizing force in proteins, and have shown that oxidation of the methionine residue can strengthen this interaction. nih.gov
MD simulations will be crucial for modeling the behavior of this compound in complex environments, such as within the active site of an enzyme or as part of a self-assembling biomaterial. uni-muenchen.denih.gov These simulations can predict how the ester will interact with surrounding molecules, how it will affect the structure and dynamics of a polymer chain, and how it will respond to changes in its environment, such as pH or the presence of reactive oxygen species (ROS). nih.govacs.org For example, simulations can help in the design of ferrocene-peptide conjugates incorporating this compound as potential scaffolds for hydrogenase mimics. uni-muenchen.de
The combination of experimental data with computational modeling will be a particularly powerful approach. For instance, experimental data on the binding of this compound to a protein can be used to validate and refine a computational model, which can then be used to predict the binding of other, related molecules. This integrated approach will accelerate the discovery and design of new materials and therapeutic agents based on this compound.
Development of Advanced Biomaterials and Functional Polymers
This compound is emerging as a valuable building block for the creation of advanced biomaterials and functional polymers with a wide range of potential applications, particularly in the fields of tissue engineering and drug delivery.
A significant area of future research will be the continued development of polyphosphazenes incorporating this compound. These polymers have shown great promise as scaffolds for vascular tissue engineering, demonstrating good biocompatibility and the ability to support cell proliferation and differentiation. bohrium.comresearchgate.netmdpi.com Future work will likely focus on fine-tuning the mechanical properties and degradation kinetics of these materials to better match the target tissue. The inherent reactive oxygen species (ROS) scavenging ability of the methionine side chain is a key feature that will be further explored in the design of biomaterials for environments with high oxidative stress. nih.govmdpi.com
The development of "smart" or "stimuli-responsive" polymers containing this compound is another exciting frontier. Block copolymers that are responsive to both pH and oxidation have been synthesized, demonstrating the potential for creating drug delivery systems that can release their payload in response to specific physiological cues, such as the acidic and oxidative environment of a tumor. acs.org Future research will aim to develop more sophisticated systems with multi-stimuli responsiveness and targeted delivery capabilities.
Furthermore, the incorporation of this compound into other polymer backbones will be explored to create novel materials with unique properties. For example, its inclusion in corrosion-inhibiting polymers is an area of active investigation. ustb.edu.cnimist.ma The ability of methionine and its esters to act as "green" corrosion inhibitors is a promising application that warrants further study. imist.ma
Table 2: Emerging Applications of this compound in Biomaterials
| Biomaterial Type | Key Features | Potential Applications | Future Research Directions | Key References |
| Polyphosphazenes | Biocompatible, biodegradable, ROS scavenging. | Vascular tissue engineering, bone regeneration. | Tailoring mechanical properties, controlling degradation rates, enhancing bioactivity. | bohrium.comresearchgate.netmdpi.comnih.govmdpi.com |
| Dual-Responsive Block Copolymers | pH and oxidation sensitive. | Targeted drug delivery, cancer therapy. | Multi-stimuli responsiveness, improved drug loading and release kinetics. | acs.org |
| Corrosion-Inhibiting Polymers | "Green" alternative to traditional inhibitors. | Protection of metals in various environments. | Enhancing inhibition efficiency, understanding the mechanism of action. | ustb.edu.cnimist.ma |
Unraveling Further Biochemical Pathways and Regulatory Mechanisms
While the primary metabolic roles of methionine are well-established, the specific biochemical pathways and regulatory mechanisms involving this compound are less understood. Future research is expected to shed more light on how this esterified form of methionine interacts with biological systems.
One area of investigation will be the enzymatic conversion of this compound within cells. Studies have shown that S-adenosylmethionine (AdoMet) synthetases from certain pathogenic bacteria can utilize this compound as a substrate, albeit with varying efficiencies. nih.gov This suggests that the ester may be a substrate for other enzymes as well, and future research could identify and characterize these enzymes. Understanding how this compound is metabolized could have implications for its use in nutritional supplements and pharmaceuticals. chemimpex.comchemimpex.com
The incorporation of this compound into proteins via enzymatic peptide modification is another area ripe for exploration. akjournals.comtandfonline.comresearchgate.net This process could be used to enrich the methionine content of food proteins, thereby improving their nutritional value. researchgate.net Future research will likely focus on optimizing the reaction conditions and exploring the use of different enzymes to control the site and extent of incorporation.
Furthermore, the role of methionine and its derivatives in regulating cellular processes, such as the methionine cycle and trans-sulfuration pathway, will be a key area of study. nih.govresearchgate.netunav.edu The methionine cycle is crucial for methylation reactions that affect a wide range of cellular functions, including gene expression. researchgate.net Understanding how this compound influences this cycle could provide insights into its potential therapeutic effects. The transport of methionine and its analogs across cell membranes is also an important area of research, with studies on ABC transporters revealing specific interactions with methionine derivatives. elifesciences.org
Finally, the interaction of this compound with other metabolic pathways will be investigated. For example, the use of betaine (B1666868) esters as substitutes for choline (B1196258) in certain metabolic reactions is an interesting research direction. mdpi.com As our understanding of the intricate network of metabolic pathways grows, so too will our appreciation for the potential roles of modified amino acids like this compound.
Q & A
Basic: What experimental approaches are recommended for synthesizing and characterizing Methionine ethyl ester in academic research?
Methodological Answer:
Synthesis typically involves esterification of methionine using ethanol under acidic or enzymatic catalysis. For acidic hydrolysis, concentrated sulfuric acid can be employed, followed by neutralization and purification via recrystallization or chromatography . Characterization requires 1H/13C NMR to confirm ester bond formation and HPLC with UV detection to assess purity (>98%) . For novel derivatives, elemental analysis and mass spectrometry (ESI-MS) are critical. Known compounds should be cross-referenced with literature spectral data, while new derivatives require full structural elucidation, including X-ray crystallography if possible .
Basic: What safety protocols and storage conditions are critical for handling this compound hydrochloride in laboratory settings?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. In case of exposure, rinse immediately with water (15 min for eyes) and seek medical attention .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term studies .
- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated organics .
Advanced: How can statistical experimental design optimize this compound synthesis yield and scalability?
Methodological Answer:
- Central Composite Design (CCD): Vary parameters like temperature (25–60°C), ethanol:methionine molar ratio (2:1–6:1), and catalyst concentration (0.5–2.0% H₂SO₄). Analyze interactions using response surface methodology (RSM) to identify optimal conditions .
- Kinetic Modeling: Monitor reaction progress via inline FTIR or GC-MS to derive rate constants. For enzymatic routes (e.g., lipases), assess substrate inhibition effects using Michaelis-Menten models .
- Scale-Up Considerations: Maintain geometric similarity (e.g., stirrer speed, heat transfer) between lab and pilot scales. Use dimensionless numbers (Reynolds, Damköhler) to predict mass transfer limitations .
Advanced: How can researchers resolve contradictions in factors influencing this compound’s biological activity (e.g., antifungal vs. anticarcinogenic effects)?
Methodological Answer:
- Mechanistic Studies: Use RNA-seq or CRISPR-Cas9 knockout models to identify target pathways. For example, 3-methylthiopropionate ethyl ester’s anticarcinogenic activity may involve HDAC inhibition, while antifungal effects could relate to membrane disruption .
- Dose-Response Analysis: Conduct in vitro assays (e.g., MTT for cytotoxicity, disc diffusion for antimicrobial activity) across concentrations (1–100 µM). Compare EC₅₀ values to differentiate primary vs. off-target effects .
- Metabolomic Profiling: Track intracellular metabolites (LC-MS/MS) to clarify whether precursor availability (e.g., methionine levels) or enzyme kinetics (e.g., esterase activity) dominate observed effects .
Advanced: Which spectroscopic and computational methods are suitable for analyzing this compound’s stability under physiological conditions?
Methodological Answer:
- Stability Assays: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C). Monitor degradation via UV-Vis spectroscopy (λ=260 nm for thioether groups) and HPLC-DAD .
- Computational Modeling: Perform DFT calculations (Gaussian 16) to predict hydrolysis pathways. Compare activation energies of ester bond cleavage in aqueous vs. lipid environments .
- 2nd Derivative Absorbance Spectroscopy: Resolve overlapping peaks in UV spectra to quantify degradation products (e.g., methionine vs. ethanol) .
Advanced: How do precursor availability and enzyme kinetics limit this compound biosynthesis in microbial systems?
Methodological Answer:
- Precursor Feeding: Supplement fermentation media with methionine (1–5 g/L) and ethanol (2–4% v/v). Use ¹³C metabolic flux analysis to trace incorporation rates .
- Enzyme Engineering: Overexpress ethyl ester synthase (e.g., EEB1 in yeast) via plasmid vectors. Compare activity of wild-type vs. mutant enzymes using Michaelis-Menten kinetics .
- Fermentation Optimization: Adjust dissolved O₂ (10–30%), temperature (20–30°C), and nitrogen source (ammonium sulfate vs. urea) to balance growth and ester yield. Use fed-batch strategies to avoid substrate inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
